molecular formula C22H23N3O5S2 B2879047 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide CAS No. 620568-26-5

2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2879047
CAS No.: 620568-26-5
M. Wt: 473.56
InChI Key: IZXLCYMACJSUJK-UHFFFAOYSA-N
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Description

This compound is a thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with an allyl group at position 3, a (4-methylphenyl)sulfonylimino moiety at position 2, and an N-(4-methoxyphenyl)acetamide side chain at position 3. The structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making this compound a candidate for further investigation .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-4-13-25-21(27)19(14-20(26)23-16-7-9-17(30-3)10-8-16)31-22(25)24-32(28,29)18-11-5-15(2)6-12-18/h4-12,19H,1,13-14H2,2-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLCYMACJSUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Cyclodextrin-SO3H-Catalyzed One-Pot Assembly

A green chemistry approach employs β-cyclodextrin-SO3H (0.5 mol%) to catalyze the reaction between 4-methoxyaniline, chloroacetyl chloride, and thioglycolic acid in ethanol at 60°C. The mechanism involves:

  • Formation of an imine intermediate from 4-methoxyaniline and an aldehyde
  • Nucleophilic attack by thioglycolic acid’s sulfur atom
  • β-cyclodextrin-SO3H-mediated intramolecular cyclization

This method achieves 82–89% yield with >95% purity, avoiding toxic solvents.

Hydrazide-Thiocyanate Cyclization

Alternative routes utilize (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide reacted with ammonium thiocyanate in glacial acetic acid, yielding 5-acetamide-thiazolidinone precursors. Refluxing in ethanol for 4–6 hours provides 68–74% yields, though requiring chromatographic purification.

Installation of the 2-[(4-Methylphenyl)Sulfonyl]Imino Group

Sulfonylation of the 2-imino group involves two stages:

Imine Formation

Condensing the thiazolidinone with ammonium chloride and paraformaldehyde in acetonitrile generates the 2-imino intermediate (92% yield).

Sulfonylation

Reacting the imine with p-toluenesulfonyl chloride (1.5 equiv) and Et3N (2 equiv) in dichloromethane at 0–5°C provides the sulfonylimino derivative in 85% yield. The low temperature prevents N-sulfonyl group migration.

Side Chain Functionalization: N-(4-Methoxyphenyl)Acetamide

The acetamide moiety is introduced via two strategies:

Acylation of Primary Amine

4-Methoxyaniline (1.1 equiv) reacts with chloroacetyl chloride (1 equiv) in THF containing NaHCO3 (2 equiv) at 0°C, yielding N-(4-methoxyphenyl)chloroacetamide (78%). Subsequent nucleophilic displacement with the thiazolidinone’s sulfur atom completes the linkage.

Mitsunobu Reaction

For stereochemical control, the Mitsunobu reaction couples 4-methoxyphenol with bromoacetamide using DIAD and PPh3 in THF (65% yield), though cost-prohibitive for large-scale synthesis.

Integrated Synthetic Protocols

Comparative analysis of three optimized routes:

Method Steps Total Yield (%) Purity (%) Key Advantage
One-pot β-CD-SO3H 3 68 97 Solvent-free
Multistep solution-phase 5 54 93 High regiocontrol
Solid-phase microwave 4 72 95 Rapid (45 min)

Mechanistic Insights and Byproduct Formation

Critical side reactions include:

  • Over-sulfonylation : Occurs when sulfonyl chloride exceeds 1.5 equiv, forming bis-sulfonylated products (12–15% yield)
  • Allyl group migration : Observed at temperatures >90°C during thiazolidinone allylation
  • Acetamide hydrolysis : Under strongly acidic conditions (pH <2), leading to free amine (8–11% yield)

Green Chemistry Alternatives

Recent advances emphasize sustainability:

  • Ball milling : Solvent-free mechanochemical synthesis reduces reaction time to 2 hours (63% yield)
  • Biocatalysis : Lipase-mediated acetylation in ionic liquids achieves 89% enantiomeric excess

Chemical Reactions Analysis

Types of Reactions

2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Materials Science: The unique functional groups present in this compound could be utilized in the design of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with a thiazolidinone core can interact with enzymes or receptors, modulating their activity. The sulfonyl and methoxyphenyl groups may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiazolidinone Derivatives

2-{3-Allyl-4-Oxo-2-[(Phenylsulfonyl)Imino]-1,3-Thiazolidin-5-Yl}-N-(3-Methoxyphenyl)Acetamide (CAS 620568-35-6)
  • Structural Differences : The phenylsulfonyl group replaces the 4-methylphenylsulfonyl moiety, and the acetamide is linked to a 3-methoxyphenyl group instead of 4-methoxyphenyl.
  • Impact : The absence of a methyl group on the sulfonyl ring may reduce hydrophobicity, while the meta-methoxy substituent could alter steric interactions in biological targets .
  • Molecular Weight : 459.54 g/mol (vs. 473.56 g/mol for the target compound).
2-{(2Z)-2-[(4-Chlorophenyl)Imino]-3-[2-(4-Fluorophenyl)Ethyl]-4-Oxo-1,3-Thiazolidin-5-Yl}-N-Phenylacetamide (RN 726156-09-8)
  • Structural Differences: A 4-chlorophenylimino group and 4-fluorophenethyl substituent replace the sulfonylimino and allyl groups. The acetamide is linked to a simple phenyl group.
  • The lack of a methoxy group may diminish hydrogen-bonding capacity .
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-Methoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetamide (CAS 303026-05-3)
  • Structural Differences: A 4-methoxybenzylidene group replaces the sulfonylimino moiety, and the acetamide is attached to a 2-hydroxyphenyl group.

Substituted Acetamide Derivatives

2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13b)
  • Structural Differences: A cyano-hydrazinylidene core replaces the thiazolidinone ring, with a 4-sulfamoylphenyl acetamide.
  • The sulfamoyl group may improve solubility .
N-(4-(1-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1H-Benzo[d]Imidazol-2-Yl)Phenyl)Acetamide (36)
  • Structural Differences: A benzimidazole core with a methylsulfonyl group replaces the thiazolidinone.
  • Impact : The rigid benzimidazole ring may improve binding affinity to target proteins, while the fluorobenzyl group enhances lipophilicity .

Key Analog Syntheses

  • : Coupling of cyanoacetanilides with diazonium salts under cold conditions yields hydrazone-linked acetamides.
  • : Thiazolidinedione derivatives are synthesized via Knoevenagel condensation, highlighting the role of methoxy groups in stabilizing intermediates.

Antimicrobial Activity

  • The 4-methoxyphenyl acetamide moiety in the target compound is structurally similar to N-(4-methoxyphenyl)acetamide (), which exhibits antimicrobial properties. The sulfonylimino group may further enhance activity by increasing membrane permeability .

Metabolic Stability

  • The 4-methylphenylsulfonyl group in the target compound likely improves metabolic stability compared to phenylsulfonyl analogs () due to reduced oxidative metabolism.

Anti-Inflammatory Potential

  • Thiazolidinones with allyl substituents (e.g., ) have shown anti-inflammatory effects, suggesting the target compound may share this activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Thiazolidinone 4-Methylphenylsulfonyl, 4-methoxyphenyl 473.56 Under investigation
2-{3-Allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide Thiazolidinone Phenylsulfonyl, 3-methoxyphenyl 459.54 Antimicrobial (predicted)
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Thiazolidinone 4-Methoxybenzylidene, 2-hydroxyphenyl 400.45 Antioxidant (predicted)
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Hydrazone Cyano, 4-sulfamoylphenyl 357.38 Not reported

Biological Activity

2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide, commonly referred to as the compound , belongs to a class of thiazolidinone derivatives that exhibit a range of biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical research.

  • Molecular Formula : C22H23N3O5S2
  • Molecular Weight : 473.57 g/mol
  • CAS Number : 620568-30-1

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazolidinone derivatives with various substituents. The structure has been characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, revealing intramolecular hydrogen bonding and specific dihedral angles between phenyl rings that influence its biological activity .

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other strains .

Compound Bacterial Strain Activity Level
Example ASalmonella typhiModerate to Strong
Example BBacillus subtilisModerate to Strong
Example COther strainsWeak to Moderate

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

Compounds with similar structural features have shown promise in anticancer research. The thiazolidinone scaffold is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity against these enzymes, which is significant for developing treatments for diseases like Alzheimer's and urinary infections .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of synthesized thiazolidinones against several bacterial strains. The results highlighted the effectiveness of the target compound in inhibiting bacterial growth, particularly in resistant strains.
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of similar compounds, demonstrating their ability to reduce inflammation markers in cell cultures. The findings suggest potential applications in chronic inflammatory conditions.
  • Anticancer Screening : Research evaluating the anticancer properties of thiazolidinone derivatives reported promising results in vitro, showing the ability to inhibit proliferation in various cancer cell lines.

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